molecular formula C3H6O2 B041140 Hydroxyacetone CAS No. 116-09-6

Hydroxyacetone

Cat. No.: B041140
CAS No.: 116-09-6
M. Wt: 74.08 g/mol
InChI Key: XLSMFKSTNGKWQX-UHFFFAOYSA-N
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Description

Hydroxyacetone, also known as acetol, is an organic compound with the formula CH₃C(O)CH₂OH. It is a colorless, distillable liquid that consists of a primary alcohol substituent on acetone. This compound is the simplest hydroxy ketone structure and is classified as an α-hydroxyketone or ketol .

Mechanism of Action

Target of Action

Hydroxyacetone, also known as acetol, is an organic chemical with the formula CH3C(O)CH2OH . It is believed to function as a coenzyme, facilitating enzyme catalysis . Its involvement in synthesizing energy, amino acids, and other vital molecules is evident, alongside its role in the production and regulation of hormones like adrenaline and cortisol .

Mode of Action

The exact mechanism of action of this compound remains somewhat elusive . It is known to undergo rapid polymerization, including forming a hemiacetal cyclic dimer . Under alkaline conditions, it undergoes a rapid aldol condensation .

Biochemical Pathways

This compound can be produced by degradation of various sugars . In foods, it is formed by the Maillard reaction . It reacts further to form other compounds with various aromas . It is also formed through the coupling of CO and a C2-hydroxycarbonyl intermediate, such as a glycolaldehyde-like compound .

Pharmacokinetics

It is known that this compound is a colorless, distillable liquid , which suggests it could be readily absorbed and distributed in the body.

Result of Action

Its role as a coenzyme suggests it may facilitate various biochemical reactions, contributing to the synthesis of energy, amino acids, and other vital molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under alkaline conditions, this compound undergoes a rapid aldol condensation . Furthermore, in the presence of glycolaldehyde in a CO2-saturated solution, this compound is likely formed .

Biochemical Analysis

Biochemical Properties

Hydroxyacetone plays a role in various biochemical reactions. It is a component of the Mannich reaction, where amino acids catalyze the direct asymmetric aldol reactions . In the pharmaceutical field, this compound is used in the synthesis of imidazole compounds which are potent and orally active antihypertensive agents .

Cellular Effects

It is known that this compound can be produced by degradation of various sugars . This suggests that it may play a role in cellular metabolism, particularly in pathways involving sugar breakdown.

Molecular Mechanism

The formation pathways of this compound involve radical–radical recombination reactions and keto-enol tautomerization . This compound is likely formed through the coupling of CO and a C2-hydroxycarbonyl intermediate, such as a glycolaldehyde-like compound .

Temporal Effects in Laboratory Settings

This compound is known to undergo rapid polymerization, including forming a hemiacetal cyclic dimer . Under alkaline conditions, it undergoes a rapid aldol condensation . These reactions suggest that the effects of this compound can change over time in laboratory settings, depending on the conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be produced commercially by dehydration of glycerol . It is also formed by the Maillard reaction in foods . These pathways suggest that this compound interacts with enzymes involved in sugar metabolism and food processing.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyacetone can be synthesized on a laboratory scale by a substitution reaction on bromoacetone. This involves the reaction of bromoacetone with water or a hydroxide source to replace the bromine atom with a hydroxyl group .

Industrial Production Methods: Commercially, this compound is produced by the dehydration of glycerol. This process involves heating glycerol in the presence of a catalyst, such as sulfuric acid or a metal oxide, to remove water and form this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: 1,2-dihydroxypropanone, pyruvic acid.

    Reduction: 1,2-propanediol.

    Substitution: Imidazoles, polyols.

Scientific Research Applications

Hydroxyacetone has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure as an α-hydroxyketone allows it to participate in a variety of chemical reactions, making it a versatile compound in both synthetic and industrial applications. Its ability to undergo rapid polymerization and aldol condensation under alkaline conditions further distinguishes it from similar compounds .

Properties

IUPAC Name

1-hydroxypropan-2-one
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InChI

InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3
Source PubChem
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InChI Key

XLSMFKSTNGKWQX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CO
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Molecular Formula

C3H6O2
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DSSTOX Substance ID

DTXSID8051590
Record name Hydroxyacetone
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Molecular Weight

74.08 g/mol
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Physical Description

Colorless liquid with a peculiar odor; [Merck Index] Clear light yellow liquid; [Aldrich MSDS], Liquid, Clear colourless to yellow liquid; Pungent, sweet-caramellic, somewhat choking etheral aroma
Record name Acetol
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Boiling Point

145.00 to 146.00 °C. @ 760.00 mm Hg
Record name Hydroxyacetone
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Solubility

1.00E+06 mg/L @ 20 °C (exp), Soluble in water, Soluble (in ethanol)
Record name Hydroxyacetone
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Density

1.079-1.085 (20°)
Record name Hydroxyacetone
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Vapor Pressure

2.95 [mmHg]
Record name Acetol
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CAS No.

116-09-6
Record name Hydroxyacetone
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Record name Acetol
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Record name Hydroxyacetone
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Record name 2-Propanone, 1-hydroxy-
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Record name Hydroxyacetone
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Melting Point

-17 °C
Record name Hydroxyacetone
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Synthesis routes and methods I

Procedure details

Hydroxypropanal was oxidized with oxygen at atmospheric pressure in a 50 ml flask equipped with a stirrer, condenser and port for gas inlet. Hydroxypropanal solution (2 g in 20 ml water) and a 5% platinum on carbon catalyst (0.1 g) were loaded into the flask with stirring at 60° C. Oxygen was bubbled for 5 hours, the oxidation reaction starting immediately. Reaction rate and product distribution were measured by oxygen consumption, HPLC, and NMR. The results showed 44.4% conversion with a selectivity to lactic acid of 92.4% The only by-product resulted from the further oxidation of lactic acid or hydroxyacetone to pyruvic acid 7.6%).
Name
Hydroxypropanal
Quantity
20 mL
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reactant
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Hydroxypropanal
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0.1 g
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Yield
7.6%

Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 4,251,325 (assigned to BP Chemicals), the work-up of a fraction which has been substantially freed of low boilers, water, and acetone has been optimized by operating the cumene column in such a way that a mixture comprising cumene, AMS and hydroxy acetone is taken off at the top, with this mixture being separated virtually completely from the crude phenol remaining in the bottoms and thus not having to be removed in a costly fashion during the work-up of the phenol. This process gives phenol containing less than 30 ppm of hydroxy acetone. A disadvantage of this process is the fact that the input mixture has to be substantially freed of water, which is why an acetone fraction comprising low boilers and also the major part of the water present in the cleavage product mixture has to be separated from the cleavage product mixture in the preceding separation step. The work-up of such an acetone fraction by methods of the prior art is relatively uneconomical, since a high expenditure for apparatus is required.
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Synthesis routes and methods III

Procedure details

20 wt % glycerol was dehydrated at nitrogen ambient pressure at 220° C. using 80 g of 2-propanol as solvent. 0.01 g/ml of 71% Cu+Cr; 19% Al; 10% Ba catalyzed the reaction for 3 h to give glycerol conversion of 34% with 90% selectivity to hydroxyacetone, 8% 1,2-propylene glycol, <2% ethylene glycol and <0.01% to other products.
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80 g
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

20 wt % glycerol was dehydrated at nitrogen ambient pressure at 220° C. using 80 g of 2-propanol as solvent. 0.01 g/ml of 67% Cu and 33% Cr catalyzed the reaction for 5 h to give glycerol conversion of 37% with 86% selectivity to hydroxyacetone, 10% 1,2-propylene glycol, 4% ethylene glycol and <0.01% to other products.
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Synthesis routes and methods V

Procedure details

Dehydration of 80 wt % glycerol followed by acetol hydrogenation in a single step at 220° C. in 20 g of water as a solvent using 0.01 g/ml of 67% Cu+33% Cr catalyst in 5 h gave 21% conversion of glycerol with selectivity's of 69% to 1,2-propylene glycol and 31% to hydroxyacetone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyacetone
Reactant of Route 2
Hydroxyacetone
Reactant of Route 3
Hydroxyacetone
Reactant of Route 4
Hydroxyacetone
Reactant of Route 5
Hydroxyacetone
Reactant of Route 6
Reactant of Route 6
Hydroxyacetone
Customer
Q & A

Q1: What is the molecular formula and weight of Hydroxyacetone?

A1: this compound, also known as acetol, has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol. []

Q2: What are some key spectroscopic characteristics of this compound?

A2: this compound can be characterized using various spectroscopic techniques. Its mass spectrum shows characteristic fragmentation patterns, including the loss of a hydrogen atom and CHO from the ionized molecule. [] Infrared (IR) spectroscopy reveals specific vibrational modes associated with the hydroxyl and carbonyl functional groups. Additionally, nuclear magnetic resonance (NMR) spectroscopy can be employed to analyze the proton and carbon environments within the molecule. [, ]

Q3: Is this compound stable in aqueous solutions?

A3: this compound can undergo various reactions in aqueous solutions. For example, it can be oxidized by hydroxyl radicals (OH), yielding products like methylglyoxal, formic acid, and acetic acid. [, ] The reaction pathway and product distribution can be influenced by factors such as temperature, pH, and the presence of other reactive species. [, ]

Q4: Can this compound be used as a platform molecule for electrocatalytic processes?

A4: Yes, research suggests that this compound holds potential as a platform molecule for the electrocatalytic synthesis of various chemicals. For instance, using iron electrodes in a chloride electrolyte, this compound can be electrocatalytically hydrogenated to produce 1,2-propanediol with promising selectivity and reaction rates. [] Furthermore, copper and lead electrodes have shown efficacy in catalyzing the formation of acetone from this compound in chloride solutions. []

Q5: What is the role of this compound in the ketonization of biomass pyrolysis bio-oil?

A6: this compound, a component of biomass pyrolysis bio-oil, undergoes ketonization reactions in the presence of catalysts like mixed oxides of Fe, Ce, and Al. [] This process leads to the formation of acetone and other ketones like 2-butanone, 3-pentanone, and 2- and 3-hexanone. [] Understanding the ketonization pathways of this compound is crucial for optimizing the upgrading and stabilization of pyrolysis bio-oil, as it can contribute to the reduction of acidity and improve the fuel properties of the oil.

Q6: Have computational methods been used to study this compound?

A7: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been employed to elucidate the thermal decomposition mechanism of this compound. [] These calculations provide insights into the energetics and pathways involved in the decomposition process, revealing the dominant reaction channels and the formation of various products like H2, CH4, H2O, and HCHO. [] Such computational studies are valuable for understanding the thermal behavior and reactivity of this compound.

Q7: How does the structure of this compound affect its reactivity?

A8: The structure of this compound, with its adjacent hydroxyl and carbonyl groups, significantly influences its chemical behavior. [] It can undergo keto-enol tautomerism, [] a crucial aspect affecting its reactivity in various chemical and biological processes. Moreover, the presence of the hydroxyl group allows for reactions like esterification [] and etherification, while the carbonyl group enables reactions like nucleophilic addition and aldol condensation. [, ]

Q8: How is this compound detected and quantified in atmospheric samples?

A9: Several analytical techniques are available for measuring this compound in air samples. One common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis using high-performance liquid chromatography (HPLC). [, , ] Another approach utilizes chemical ionization mass spectrometry (CIMS), which offers high sensitivity and selectivity for detecting and quantifying this compound in complex mixtures. [, ]

Q9: What methods are used to quantify organosulfates, including this compound sulfate, in ambient aerosols?

A10: A sensitive and accurate method for quantifying organosulfates, including this compound sulfate, in ambient aerosols employs ultra-performance liquid chromatography (UPLC) coupled with negative electrospray ionization mass spectrometry (MS). [] The use of synthesized organosulfate standards aids in accurate quantification. [] This method, utilizing hydrophilic interaction liquid chromatography (HILIC), effectively separates and quantifies various organosulfates, providing valuable insights into secondary organic aerosol formation. []

Q10: What is the environmental fate of this compound?

A11: this compound is a volatile organic compound that can contribute to atmospheric chemistry. [, , ] It primarily undergoes photochemical degradation in the atmosphere, reacting with hydroxyl radicals (OH) produced from ozone photolysis. [, ] These reactions lead to the formation of various oxidation products, such as methylglyoxal, formaldehyde, and organic acids, which can contribute to aerosol formation and affect air quality. [, ]

Q11: What is known about the adsorption of this compound on ice surfaces?

A12: Studies utilizing flow-tube reactor measurements have investigated the adsorption behavior of this compound on pure ice surfaces within the temperature range of 213-253 K. [] The findings indicate that a significant fraction of this compound can adsorb onto ice, with the enthalpy of adsorption and monolayer capacity determined experimentally. [] These insights are crucial for understanding the partitioning of this compound between the gas phase and ice surfaces in atmospheric environments.

Q12: Are there any alternative compounds with similar properties to this compound?

A13: Several compounds exhibit structural similarities to this compound and share some of its chemical properties. Examples include dithis compound (DHA), 1,3-dithis compound, and 2-hydroxypropanal. [, , ] These compounds can serve as potential alternatives or substitutes for this compound in specific applications, depending on the desired properties and reactivity.

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